molecular formula C21H25N7O5 B12364251 Prexasertib lactate

Prexasertib lactate

Cat. No.: B12364251
M. Wt: 455.5 g/mol
InChI Key: BQURYWIMQXBZFL-WNQIDUERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prexasertib (lactate), also known as LY2606368, is a small molecule checkpoint kinase inhibitor primarily targeting checkpoint kinase 1 (CHK1) and to a lesser extent, checkpoint kinase 2 (CHK2). These kinases play a crucial role in regulating DNA replication and the DNA damage response. By inhibiting these kinases, Prexasertib (lactate) induces DNA double-strand breaks, leading to apoptosis or programmed cell death. This compound has shown promise in preclinical and early clinical studies for the treatment of various cancers, including acute myeloid leukemia, myelodysplastic syndrome, rhabdomyosarcoma, and medulloblastoma .

Preparation Methods

Synthetic Routes and Reaction Conditions: Prexasertib (lactate) is synthesized through a multistep process involving continuous-flow solid-phase synthesis. This method allows for the automated and efficient production of the compound. The synthesis involves several key steps, including the formation of the pyrazole and pyrazinecarbonitrile moieties, followed by their coupling to form the final product .

Industrial Production Methods: The industrial production of Prexasertib (lactate) has been optimized for kilogram-scale synthesis under continuous-flow current good manufacturing practices (CGMP) conditions. This process involves eight continuous unit operations, including reactors, extractors, evaporators, crystallizers, and filters. The continuous-flow process offers improved performance, safety, and containment of the highly potent compound compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: Prexasertib (lactate) undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of Prexasertib (lactate) .

Scientific Research Applications

Prexasertib (lactate) has a wide range of scientific research applications, including:

Mechanism of Action

Prexasertib (lactate) exerts its effects by inhibiting checkpoint kinase 1 (CHK1) and checkpoint kinase 2 (CHK2). These kinases are essential for regulating the cell cycle, DNA replication, and the DNA damage response. By inhibiting CHK1 and CHK2, Prexasertib (lactate) prevents the repair of DNA damage, leading to the accumulation of DNA double-strand breaks. This ultimately results in replication/mitotic catastrophe and cell death (apoptosis). The inhibition of CHK1 and CHK2 also disrupts the stabilization of replication forks and the resolution of replication stress .

Comparison with Similar Compounds

Prexasertib (lactate) is part of a class of compounds known as checkpoint kinase inhibitors. Similar compounds include:

    Ribociclib: A selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).

    Palbociclib: Another CDK4/6 inhibitor used in the treatment of breast cancer.

    Abemaciclib: A CDK4/6 inhibitor with a broader spectrum of activity against various cancers.

Uniqueness: Prexasertib (lactate) is unique in its selective inhibition of CHK1 and CHK2, which are critical regulators of the DNA damage response. This specificity allows it to effectively induce DNA damage and apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Properties

Molecular Formula

C21H25N7O5

Molecular Weight

455.5 g/mol

IUPAC Name

5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;(2S)-2-hydroxypropanoic acid

InChI

InChI=1S/C18H19N7O2.C3H6O3/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;1-2(4)3(5)6/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);2,4H,1H3,(H,5,6)/t;2-/m.0/s1

InChI Key

BQURYWIMQXBZFL-WNQIDUERSA-N

Isomeric SMILES

C[C@@H](C(=O)O)O.COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N

Canonical SMILES

CC(C(=O)O)O.COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N

Origin of Product

United States

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